molecular formula C15H11Cl2N B5808447 9-allyl-3,6-dichloro-9H-carbazole

9-allyl-3,6-dichloro-9H-carbazole

Cat. No. B5808447
M. Wt: 276.2 g/mol
InChI Key: ZYPKGRGUNWPNTA-UHFFFAOYSA-N
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Description

9-allyl-3,6-dichloro-9H-carbazole is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields such as medicine, materials science, and electronics. This compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound that has been extensively studied for its diverse biological and physicochemical properties.

Mechanism of Action

The mechanism of action of 9-allyl-3,6-dichloro-9H-carbazole is not fully understood, but it is believed to involve the interaction of the compound with various biological targets such as enzymes, receptors, and ion channels. Studies have shown that this compound exhibits antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, and to attenuate neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-allyl-3,6-dichloro-9H-carbazole in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. Additionally, this compound exhibits excellent solubility in common organic solvents, which makes it easy to handle and process. However, one of the limitations of using this compound is its relatively low stability, which may limit its shelf-life and require specialized storage conditions.

Future Directions

There are several future directions for research on 9-allyl-3,6-dichloro-9H-carbazole. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its biological targets. Finally, there is a need for more comprehensive studies on the potential applications of this compound in various fields such as medicine, materials science, and electronics.

Synthesis Methods

The synthesis of 9-allyl-3,6-dichloro-9H-carbazole involves the reaction of carbazole with allyl chloride and thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via an electrophilic substitution mechanism, where the allyl group is introduced at the 9-position of the carbazole ring, and the chlorine atoms are introduced at the 3- and 6-positions.

Scientific Research Applications

The unique structural and physicochemical properties of 9-allyl-3,6-dichloro-9H-carbazole make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, this compound has been studied for its potential applications in optoelectronics, such as in the fabrication of organic field-effect transistors (OFETs) and organic solar cells.

properties

IUPAC Name

3,6-dichloro-9-prop-2-enylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N/c1-2-7-18-14-5-3-10(16)8-12(14)13-9-11(17)4-6-15(13)18/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPKGRGUNWPNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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